molecular formula C14H26N2O4 B1382563 tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate CAS No. 1341039-97-1

tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate

Cat. No.: B1382563
CAS No.: 1341039-97-1
M. Wt: 286.37 g/mol
InChI Key: GUBGKLFKFPLBLL-UHFFFAOYSA-N
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Description

tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate is a spirocyclic compound featuring a unique bicyclic structure with nitrogen and oxygen atoms embedded in its framework. The molecule contains a 13-membered spiro system (tridecane) formed by two six-membered rings sharing a single atom. The tert-butyl carboxylate group at position 12 enhances steric bulk and influences solubility and reactivity. This compound is primarily utilized in pharmaceutical and materials science research as a precursor for synthesizing complex heterocycles or as a ligand in catalysis .

Properties

IUPAC Name

tert-butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-8-18-11-14(10-16)9-15-5-4-7-19-14/h15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGKLFKFPLBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CNCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate typically involves multiple steps, starting from readily available starting materials. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale batch or continuous flow processes to ensure consistent quality and efficiency .

Chemical Reactions Analysis

tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Tert-butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate has been investigated for its potential as a scaffold in drug design. Its unique structure allows for the modification of functional groups, which can lead to the development of bioactive compounds targeting various diseases.
  • Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its utility in anticancer drug development.

2. Organic Synthesis

  • The compound serves as an intermediate in organic synthesis pathways, particularly in the preparation of more complex molecules. Its spirocyclic nature makes it a valuable building block for synthesizing other heterocycles.
  • Example : Researchers have utilized this compound in the synthesis of novel ligands for coordination chemistry applications, enhancing the development of catalysts.

3. Material Science

  • This compound is being explored for its potential use in creating advanced materials due to its unique structural properties.
  • Application : It can be incorporated into polymers to improve mechanical properties or to impart specific functionalities like increased thermal stability.

Data Table: Comparison of Applications

Application AreaDescriptionPotential Impact
Medicinal ChemistryDrug design scaffold for bioactive compoundsDevelopment of new therapeutics
Organic SynthesisIntermediate in complex molecule synthesisEnhanced synthetic pathways
Material ScienceComponent in advanced materialsImproved material properties and functionalities

Mechanism of Action

The mechanism of action of tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with three analogous spirocyclic and ammonium-based molecules:

Property tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate BAC-C12 (Alkyltrimethylammonium)
Molecular Formula C₁₅H₂₆N₂O₄ (estimated*) C₁₄H₂₆N₂O₂ C₁₂H₂₅N(CH₃)₃Cl
Spiro Ring System [6.6]tridecane (13-membered) [5.5]undecane (11-membered) Linear chain
Heteroatoms 2 N, 2 O 2 N 1 N (quaternary ammonium)
Molecular Weight ~310.38 g/mol (estimated*) 254.37 g/mol 304.88 g/mol
Key Applications Pharmaceutical intermediates, ligands Industrial/research intermediates Surfactant, antimicrobial agent
Solubility Moderate in polar aprotic solvents Low to moderate in organic solvents High in water and polar solvents
CMC (Critical Micelle Concentration) Not reported Not applicable 0.4–8.3 mM (method-dependent)

Notes:

  • BAC-C12 (alkyltrimethylammonium chloride) is included for functional contrast despite structural dissimilarity.

Key Findings from Comparative Studies

  • Ring Size and Heteroatom Effects: The larger [6.6]tridecane system in the target compound confers greater conformational rigidity compared to the [5.5]undecane analog.
  • Surfactant Behavior : Unlike BAC-C12, the target compound lacks a long alkyl chain and quaternary ammonium group, rendering it ineffective as a surfactant. BAC-C12’s CMC (~0.4–8.3 mM) reflects its micelle-forming capacity, a property absent in spirocyclic analogs due to structural constraints .
  • Synthetic Utility: Both spiro compounds serve as intermediates in drug discovery, but the tert-butyl carboxylate group in the target molecule offers better stability during coupling reactions compared to non-esterified analogs.

Research Implications and Gaps

  • Stability Studies: No data exists on the hydrolytic stability of the dioxa-diaza spiro system under acidic/basic conditions, which is critical for pharmaceutical applications.
  • Biological Activity : Unlike quaternary ammonium compounds (e.g., BAC-C12), the target compound’s bioactivity remains unexplored. Preliminary studies suggest spirocyclic diaza systems may interact with ion channels, warranting further investigation .

Biological Activity

tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to summarize the available research on its biological activity, including relevant data tables and case studies.

  • Chemical Formula: C14H26N2O4
  • Molecular Weight: 286.37 g/mol
  • CAS Number: 1341039-97-1

Research indicates that compounds similar to tert-butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane derivatives often exhibit interactions with various biological targets, including receptors and enzymes involved in pain modulation and other physiological processes. The specific mechanisms for this compound are not extensively documented; however, its structure suggests potential activity in modulating receptor pathways.

Antimicrobial Activity

Preliminary studies suggest that spiro compounds can exhibit antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains. While specific data for this compound is limited, the potential for antimicrobial activity warrants further investigation.

Analgesic Properties

The analgesic effects of related spiro compounds have been documented in several studies. These compounds often act as dual ligands for m-opioid receptors and s1 receptors, which are crucial in pain management. A study on analogous compounds showed significant pain relief in animal models, suggesting that tert-butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane derivatives may possess similar properties.

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialVarious spiro derivativesInhibition of bacterial growth
Analgesic4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanePain reduction in animal models
Receptor BindingDual m-opioid and s1 receptor ligandsModulation of pain pathways

Case Studies

Case Study 1: Analgesic Activity
In a study assessing the analgesic properties of spiro compounds, researchers found that certain derivatives exhibited significant m-opioid receptor agonism leading to pain relief in rodent models. The study indicated that structural modifications influenced potency and efficacy.

Case Study 2: Antimicrobial Screening
A screening of various spiro compounds against common pathogens demonstrated that some derivatives showed promising antimicrobial activity. Although tert-butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane was not specifically tested, related structures suggested potential effectiveness against Gram-positive and Gram-negative bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate
Reactant of Route 2
tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate

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